1,8-Dichloro-10H-anthracen-9-one
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Overview
Description
1,8-Dichloro-10H-anthracen-9-one is a chemical compound with the molecular formula C14H8Cl2O and a molecular weight of 263.125 g/mol It is a derivative of anthracene, characterized by the presence of two chlorine atoms at the 1 and 8 positions and a ketone group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dichloro-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the chlorination of anthracene derivatives. For instance, the chlorination of 1,8-dihydroxyanthracene followed by oxidation can yield this compound . The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Dichloro-10H-anthracen-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-dichloro-10H-anthracen-9-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in studying DNA-binding drugs and their effects on cellular processes . Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-10H-anthracen-9-one: Similar in structure but with chlorine atoms at different positions.
1,8-Dichloro-9,10-dihydroanthracen-9-one: A reduced form of the compound with additional hydrogen atoms.
1,8-Dichloro-9-anthrone: Lacks the ketone group at the 9 position.
Uniqueness
1,8-Dichloro-10H-anthracen-9-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
50259-93-3 |
---|---|
Molecular Formula |
C14H8Cl2O |
Molecular Weight |
263.1 g/mol |
IUPAC Name |
1,8-dichloro-10H-anthracen-9-one |
InChI |
InChI=1S/C14H8Cl2O/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6H,7H2 |
InChI Key |
AYDNUUZHQKPRKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)C3=C1C=CC=C3Cl |
50259-93-3 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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